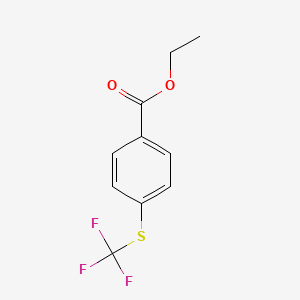

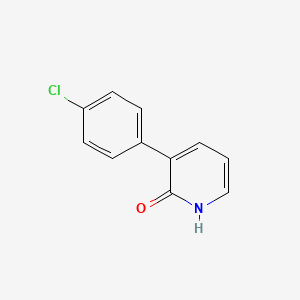

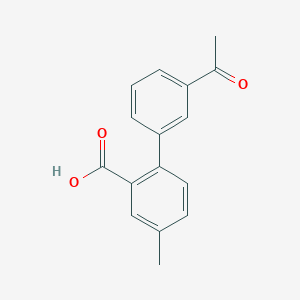

![molecular formula C13H16N4O3 B6331097 (3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester CAS No. 857653-91-9](/img/structure/B6331097.png)

(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester

Vue d'ensemble

Description

(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester, commonly referred to as ‘3-Pyr-Ox-Carb-T-But’, is a small molecule compound that has been studied extensively in recent years. It is a derivative of the oxadiazole family of compounds, and has been used in a variety of scientific research applications.

Applications De Recherche Scientifique

Medicinal Chemistry: Pharmacophore in Drug Design

The 1,2,4-oxadiazole ring is a recognized pharmacophore, commonly found in active pharmaceutical ingredients with diverse therapeutic applications. For instance, compounds with this motif have been used in the treatment of Duchenne muscular dystrophy and as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Hypertension Medication

Specific derivatives of 1,2,4-oxadiazole, such as azilsartan, have been applied in the medication for hypertension. The structural features of these compounds contribute to their efficacy in managing high blood pressure .

Parkinson’s Disease Therapy

Opicapone, a compound featuring the 1,2,4-oxadiazole ring, has been approved as an adjunctive therapy for Parkinson’s disease. This highlights the ring’s significance in neurological disorder treatment .

Antimicrobial Agents

1,2,4-oxadiazole derivatives have demonstrated potential as antimicrobials. Their ability to inhibit the growth of various bacterial and fungal strains makes them valuable in the development of new antibiotics .

Development of Energetic Materials

The unique structural properties of 1,2,4-oxadiazoles make them suitable for the development of energetic materials. These compounds can be used in creating components for explosives, propellants, and pyrotechnics due to their high nitrogen content and stability .

Fluorescent Dyes and OLEDs

Derivatives of 1,2,4-oxadiazole have been utilized in the creation of fluorescent dyes and organic light-emitting diodes (OLEDs). Their electronic properties allow for efficient energy transfer, making them ideal for these applications .

Chemical Sensors

The sensitivity of 1,2,4-oxadiazole compounds to various environmental factors makes them excellent candidates for chemical sensors. They can be designed to detect specific ions or molecules, which is crucial in environmental monitoring and diagnostics .

Insecticides

The 1,2,4-oxadiazole ring is also found in certain insecticides. Its inclusion in these compounds can enhance their effectiveness in controlling pest populations, which is vital for agriculture and disease control .

Each of these applications demonstrates the versatility of the 1,2,4-oxadiazole ring and, by extension, compounds like (3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester . The compound’s potential in these areas makes it a valuable subject for further research and development in various scientific disciplines. The synthesis methods and structural analysis of such compounds are crucial for advancing their applications and understanding their mechanisms of action .

Propriétés

IUPAC Name |

tert-butyl N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-13(2,3)19-12(18)15-8-10-16-11(17-20-10)9-4-6-14-7-5-9/h4-7H,8H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQIEQPZMKABSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methylcarbamate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole](/img/structure/B6331015.png)

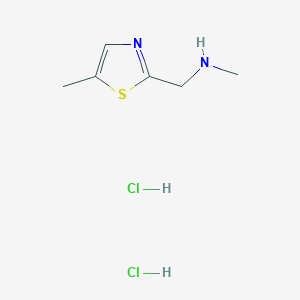

![[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B6331028.png)

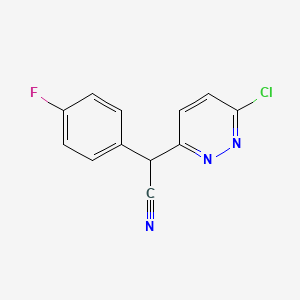

![[1-(2-Phenyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6331034.png)

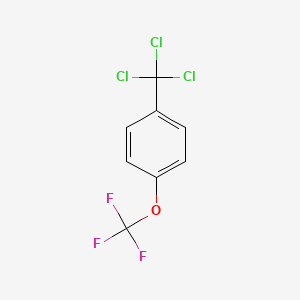

![Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6331092.png)